2,2'-Dichloro-3,3'-difluoro-4,4'-bipyridine
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Overview
Description
2,2’-Dichloro-3,3’-difluoro-4,4’-bipyridine: is a bipyridine derivative characterized by the presence of chlorine and fluorine atoms at specific positions on the bipyridine ring Bipyridines are a class of compounds with two pyridine rings connected by a single bond
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-Dichloro-3,3’-difluoro-4,4’-bipyridine typically involves the halogenation of bipyridine derivatives. The process may include the use of chlorinating and fluorinating agents under controlled conditions to achieve the desired substitution pattern. For example, starting from a bipyridine precursor, chlorination can be achieved using reagents like thionyl chloride or phosphorus pentachloride, while fluorination can be carried out using reagents such as elemental fluorine or fluorinating agents like Selectfluor .
Industrial Production Methods: Industrial production of this compound would likely involve scalable synthetic routes that ensure high yield and purity. This may include optimizing reaction conditions such as temperature, pressure, and solvent choice, as well as employing catalysts to enhance reaction efficiency. Continuous flow reactors and other advanced manufacturing techniques could be utilized to produce the compound on a larger scale .
Chemical Reactions Analysis
Types of Reactions: 2,2’-Dichloro-3,3’-difluoro-4,4’-bipyridine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state.
Coupling Reactions: It can form bonds with other aromatic or aliphatic compounds through coupling reactions.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium azide or organolithium compounds can be used for substitution reactions.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can lead to changes in the oxidation state of the compound .
Scientific Research Applications
Chemistry: 2,2’-Dichloro-3,3’-difluoro-4,4’-bipyridine is used as a ligand in coordination chemistry, forming complexes with transition metals.
Biology and Medicine: The compound’s derivatives may exhibit biological activity, making them candidates for drug development and other biomedical applications. Research into their interactions with biological targets can provide insights into their potential therapeutic uses .
Industry: In the industrial sector, this compound can be used in the development of advanced materials, including polymers and coatings. Its unique chemical properties make it suitable for applications requiring specific reactivity and stability .
Mechanism of Action
The mechanism of action of 2,2’-Dichloro-3,3’-difluoro-4,4’-bipyridine involves its interaction with molecular targets through its functional groups. The chlorine and fluorine atoms can participate in various non-covalent interactions, such as hydrogen bonding and halogen bonding, influencing the compound’s reactivity and binding affinity. These interactions can modulate the activity of enzymes, receptors, and other biological molecules, leading to specific biochemical effects .
Comparison with Similar Compounds
2,2’-Bipyridine: A parent compound without halogen substitutions, commonly used as a ligand in coordination chemistry.
4,4’-Dichloro-2,2’-bipyridine: A similar compound with chlorine substitutions at different positions, affecting its chemical properties and reactivity.
3,3’-Difluoro-2,2’-bipyridine:
Uniqueness: 2,2’-Dichloro-3,3’-difluoro-4,4’-bipyridine is unique due to the specific combination of chlorine and fluorine atoms, which imparts distinct chemical properties.
Properties
Molecular Formula |
C10H4Cl2F2N2 |
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Molecular Weight |
261.05 g/mol |
IUPAC Name |
2-chloro-4-(2-chloro-3-fluoropyridin-4-yl)-3-fluoropyridine |
InChI |
InChI=1S/C10H4Cl2F2N2/c11-9-7(13)5(1-3-15-9)6-2-4-16-10(12)8(6)14/h1-4H |
InChI Key |
CBJJICMCZDRLOS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C(=C1C2=C(C(=NC=C2)Cl)F)F)Cl |
Origin of Product |
United States |
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